molecular formula C26H20N2O4S B3003828 N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide CAS No. 921871-13-8

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide

カタログ番号: B3003828
CAS番号: 921871-13-8
分子量: 456.52
InChIキー: YINOEFQISWIAJE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide (CAS 921871-13-8) is a synthetic small molecule with a molecular formula of C26H20N2O4S and a molecular weight of 456.52 g/mol . This chemical reagent integrates two pharmaceutically significant heterocyclic scaffolds: the benzofuran and the thiazole ring, making it a compound of high interest in medicinal chemistry and early-stage drug discovery research . The benzofuran core is a privileged structure in drug design, known for its diverse biological properties, and derivatives are frequently investigated for their potential anti-infective and anticancer activities . The 7-ethoxy substitution on the benzofuran moiety is a feature found in several research compounds under investigation for their biological effects . Furthermore, the 1,3-thiazole ring is a critically important functional group in pharmacology, implicated in ligands that interact with a wide variety of biological targets and used in therapeutic applications including antibacterial, antifungal, and antihypertensive agents . This compound is presented with a purity of 95% or higher, making it suitable for advanced research applications. It is supplied for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to handle this material with appropriate safety precautions in a laboratory setting.

特性

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O4S/c1-2-30-22-10-6-7-18-15-23(32-24(18)22)21-16-33-26(27-21)28-25(29)17-11-13-20(14-12-17)31-19-8-4-3-5-9-19/h3-16H,2H2,1H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINOEFQISWIAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide typically involves multiple steps, including the formation of the benzofuran and thiazole rings, followed by their coupling with the phenoxybenzamide moiety. Common synthetic strategies include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

化学反応の分析

Types of Reactions

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The phenoxybenzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring may yield quinone derivatives, while reduction of the thiazole ring may produce dihydrothiazole compounds.

科学的研究の応用

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide has several scientific research applications:

作用機序

The mechanism of action of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The benzofuran and thiazole rings are known to interact with enzymes and receptors, modulating their activity. This compound may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

Compound 1 : N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide ()
  • Structure : Fluorophenyl substituent on thiazole.
  • Molecular Weight : 390.43 vs. ~559.7 (target compound).
  • Bioactivity : Fluorinated analogs often exhibit improved pharmacokinetics, though specific data for this compound are unavailable.
Compound 2 : N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide ()
  • Structure: Methylphenyl on thiazole and 2-phenoxybenzamide.
  • Key Differences: The methyl group increases lipophilicity (logP ~4.1, inferred from ), while the ortho-phenoxy position may reduce steric hindrance.
  • Bioactivity : Reported 129.23% efficacy in growth modulation studies (p<0.05), suggesting potent activity.

Benzamide Modifications

Compound 3 : 4-[Cyclohexyl(methyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (BB00079, )
  • Structure : Cyclohexyl(methyl)sulfamoyl substituent on benzamide.
  • Key Differences : The sulfamoyl group increases polarity and molecular weight (539.67 vs. ~559.7 for the target). This may enhance solubility but reduce membrane permeability.
  • Synthesis : Likely derived from similar coupling reactions, emphasizing the versatility of the thiazole-benzofuran core.
Compound 4 : N-(4-Methyl-1,3-thiazol-2-yl)-4-phenoxybenzamide ()
  • Structure: Methyl-substituted thiazole with phenoxybenzamide.
  • Key Differences : Simpler structure with lower molecular weight (310.4) and logP (4.1). The absence of benzofuran reduces π-π interactions but improves synthetic accessibility.

Functional Group Additions

Compound 5 : N-[5-(4-Nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-4-phenoxybenzamide ()
  • Structure : Nitrophenylsulfonyl group on thiazole.
  • Nitro groups may confer redox activity but increase toxicity risks.

Structural and Functional Analysis

Electronic and Steric Effects

  • Benzofuran vs. Phenyl : The 7-ethoxybenzofuran in the target compound provides a rigid, planar structure favoring hydrophobic interactions, unlike simpler phenyl groups (e.g., Compound 1).
  • Ethoxy Group : Enhances solubility compared to methoxy or alkyl chains (e.g., ’s ethoxybenzamide derivative).

Pharmacokinetic Properties

  • Lipophilicity: The target compound’s logP is expected to be higher than Compound 4 (logP 4.1) due to the benzofuran and phenoxy groups, impacting absorption and blood-brain barrier penetration.
  • Metabolic Stability : Fluorinated analogs (Compound 1) may resist oxidative metabolism better than ethoxy-substituted derivatives.

Bioactivity and Target Engagement

  • Enzyme Inhibition : Thiazole derivatives (e.g., ’s COX/LOX inhibitors) suggest that the target compound’s benzofuran-thiazole core could interact with hydrophobic enzyme pockets. Docking studies () highlight the role of substituents in binding orientation.

Data Tables

Table 1: Comparative Molecular Properties

Compound Name Molecular Weight logP Key Substituents Bioactivity (if reported)
Target Compound ~559.7 ~4.5* 7-ethoxybenzofuran, phenoxybenzamide N/A
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide 390.43 ~3.8 Fluorophenyl N/A
BB00079 () 539.67 ~5.0 Cyclohexylsulfamoyl N/A
N-(4-Methyl-1,3-thiazol-2-yl)-4-phenoxybenzamide 310.4 4.1 Methylthiazole N/A

*Estimated based on structural analogs.

生物活性

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Benzofuran moiety : Contributes to its pharmacological properties.
  • Thiazole ring : Enhances biological activity through interactions with various biological targets.
  • Phenoxybenzamide group : Known for its role in modulating enzyme activity.

The molecular formula is C28H25N3O5S2C_{28}H_{25}N_{3}O_{5}S_{2}, with a molecular weight of approximately 547.64 g/mol. The presence of an ethoxy group enhances its solubility, which is crucial for biological activity.

Anti-inflammatory Effects

One of the most significant biological activities of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is its role as an inhibitor of the p38 mitogen-activated protein kinase (MAPK). This pathway is essential in mediating inflammatory responses. In vitro studies have demonstrated that this compound effectively suppresses the release of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated models, indicating strong anti-inflammatory properties .

The mechanism of action involves selective binding to p38 MAPK, inhibiting its activity and subsequently affecting downstream inflammatory signaling pathways. This selectivity is attributed to the compound's unique structural features, which allow it to interact specifically with the kinase domain .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique aspects of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide:

Compound NameStructural FeaturesBiological Activity
TAK-715Thiazole, Benzamidep38 MAP kinase inhibitor
4-(3-methylphenyl)-5-pyridylthiazoleThiazole derivativeAnti-inflammatory
N-(2-hydroxyethyl)-4-methylbenzenesulfonamideSulfonamide structureAntimicrobial properties

This table illustrates how the specific combination of functional groups in N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide enhances its biological activity compared to other compounds .

Case Studies and Research Findings

Recent studies have focused on the compound's potential therapeutic applications. For instance:

  • In Vitro Studies : Research has shown that this compound can inhibit TNF-α release in macrophages stimulated by lipopolysaccharides. This suggests a promising avenue for treating inflammatory diseases such as rheumatoid arthritis .
  • Binding Affinity Studies : Techniques such as surface plasmon resonance (SPR) have been proposed to quantify the binding affinities of this compound to p38 MAPK, providing insights into its potency and selectivity .
  • Potential Applications : Beyond anti-inflammatory effects, there are indications that this compound could be explored for its antimicrobial and anticancer properties, depending on further elucidation of its mechanisms .

Future Directions

Further research is needed to explore:

  • The full spectrum of biological activities beyond anti-inflammatory effects.
  • The pharmacokinetics and bioavailability in vivo.
  • Potential side effects and toxicity profiles.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。